3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione
Overview
Description
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione, commonly known as PD-0332991, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) 4 and 6. It was first synthesized by Pfizer in 2004 and has since been studied for its potential use in cancer treatment.
Mechanism of Action
PD-0332991 binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Rb normally acts as a tumor suppressor by inhibiting the activity of the E2F family of transcription factors. When Rb is phosphorylated by CDK4 and CDK6, it releases E2F, allowing for the transcription of genes involved in cell cycle progression. By blocking CDK4 and CDK6, PD-0332991 prevents the phosphorylation of Rb and the subsequent activation of E2F.
Biochemical and Physiological Effects:
PD-0332991 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and melanoma. It has also been shown to induce cell cycle arrest and apoptosis in these cell lines. In animal models, PD-0332991 has been shown to inhibit tumor growth and prolong survival.
Advantages and Limitations for Lab Experiments
One advantage of PD-0332991 is its specificity for CDK4 and CDK6. This allows for targeted inhibition of these kinases without affecting other cell cycle regulators. However, PD-0332991 has also been shown to have limited efficacy in some cancer types, such as pancreatic cancer.
Future Directions
There are several potential future directions for the study of PD-0332991. One area of research is the development of combination therapies that include PD-0332991. For example, PD-0332991 has been shown to enhance the efficacy of hormone therapy in breast cancer. Another area of research is the identification of biomarkers that can predict response to PD-0332991. This could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of more potent and selective CDK4/6 inhibitors.
Scientific Research Applications
PD-0332991 has been extensively studied for its potential use in cancer treatment. It works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By blocking these kinases, PD-0332991 can prevent cancer cells from proliferating and dividing.
properties
IUPAC Name |
3-[2-(2-phenoxyethoxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)26-24(29)27(23)16-17-30-18-19-31-22-14-8-3-9-15-22/h1-15H,16-19H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLKDSNPKZQDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCOCCOC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.